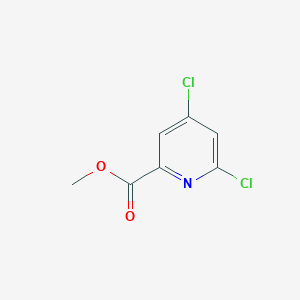

Methyl 4,6-dichloropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHPWLMQTZILLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596506 | |

| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-19-9 | |

| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: The Strategic Value of a Dichlorinated Picolinate Building Block

An In-depth Technical Guide to Methyl 4,6-dichloropicolinate (CAS 98273-19-9): Properties, Synthesis, Reactivity, and Applications

This compound is a halogenated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1][2] With the CAS number 98273-19-9, this dichlorinated pyridine derivative serves as a foundational scaffold, particularly in the fields of medicinal chemistry and agrochemical research.[3] The strategic placement of two chlorine atoms on the electron-deficient pyridine ring renders them susceptible to nucleophilic substitution, while the methyl ester at the 2-position provides a handle for a variety of chemical transformations. This guide offers a senior application scientist's perspective on the core attributes of this molecule, focusing on its synthesis, reactivity, and strategic deployment in research and development programs aimed at discovering novel bioactive agents.

Core Molecular Profile: Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis. The physical and spectroscopic characteristics of this compound dictate its handling, reaction conditions, and analytical characterization.

Physicochemical Properties

The compound is a solid at room temperature, with a defined melting point range that is indicative of its purity.[2][4] Its predicted lipophilicity (XLogP3) suggests moderate solubility in organic solvents and limited solubility in aqueous media, a key consideration for reaction and purification solvent selection.

| Property | Value | Source |

| CAS Number | 98273-19-9 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1][2] |

| Appearance | Solid | [2][4] |

| Melting Point | 78-82 °C | [2][4] |

| Boiling Point | 125 °C (at 2-3 Torr) | [4] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [4] |

Computed Properties for Drug Discovery

Computational descriptors provide valuable insights into the molecule's potential behavior in biological systems, guiding its use in the design of pharmacologically active compounds.[5][6] The Topological Polar Surface Area (TPSA) is particularly relevant, as it correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.

| Descriptor | Value | Significance in R&D |

| XLogP3 | 2.6 | Predicts lipophilicity and membrane permeability.[5] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | Influences transport properties and bioavailability.[5] |

| Hydrogen Bond Acceptor Count | 3 | Indicates potential for interactions with biological targets.[5][6] |

| Hydrogen Bond Donor Count | 0 | [5][6] |

| Rotatable Bond Count | 2 | Relates to conformational flexibility.[5][6] |

Spectroscopic Fingerprint

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly indexed, its structure allows for reliable prediction of its spectroscopic profile based on established principles and data from closely related analogs.[7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and diagnostic. A singlet integrating to 3H would appear for the methyl ester protons (-OCH₃), likely in the 3.9-4.1 ppm region. Two singlets (or narrow doublets, depending on the long-range coupling) would be observed in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the pyridine ring at positions 3 and 5.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals: one for the methyl group (~53 ppm), one for the ester carbonyl (~164 ppm), and five for the pyridine ring carbons, with the chlorinated carbons shifted downfield.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would exhibit a distinctive molecular ion cluster due to the presence of two chlorine atoms. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion (M⁺) would appear as three peaks: m/z 205 (¹²C₇¹H₅³⁵Cl₂¹⁴N¹⁶O₂), m/z 207 ([M+2]⁺, containing one ³⁷Cl), and m/z 209 ([M+4]⁺, containing two ³⁷Cl), with an approximate intensity ratio of 9:6:1. This isotopic pattern is a definitive marker for a dichlorinated compound.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong C=O stretch for the ester carbonyl group is expected around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1550-1600 cm⁻¹ region. C-Cl stretching bands would be visible in the fingerprint region, typically below 850 cm⁻¹.

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the direct esterification of its corresponding carboxylic acid, 4,6-dichloropicolinic acid (CAS 88912-25-8). Alternative methods involving chlorination of a picolinate ester are generally less direct.

Recommended Synthesis: Thionyl Chloride-Mediated Esterification

This protocol is a robust and widely used method for converting carboxylic acids to methyl esters, particularly when the starting acid is sensitive to the harsh conditions of strong acid catalysis.[10][11] The method proceeds via an acyl chloride intermediate, which readily reacts with methanol.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4,6-dichloropyridine-2-carboxylate 97 98273-19-9 [sigmaaldrich.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 98273-19-9 | CAS DataBase [m.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 98273-19-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methyl 4,6-dichloropicolinate chemical structure

An In-depth Technical Guide to Methyl 4,6-dichloropicolinate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document delineates its chemical structure, physicochemical properties, and a detailed, representative synthetic protocol. A core focus is placed on its analytical characterization through predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, the guide explores the compound's chemical reactivity, particularly its utility as a scaffold in nucleophilic aromatic substitution reactions, and outlines essential safety and handling protocols. This document serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights to support advanced research and development.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, offers multiple reactive sites, making it a valuable precursor for the synthesis of complex molecules. The strategic placement of the chloro-substituents at the 4- and 6-positions makes them susceptible to nucleophilic displacement, while the ester at the 2-position can be readily hydrolyzed or converted to other functional groups. This unique combination of features has positioned this compound and its isomers as key intermediates in the development of novel pharmaceuticals and advanced agrochemicals[1]. This guide aims to provide a detailed technical examination of its synthesis, characterization, reactivity, and safe handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its application in a research setting.

Chemical Structure:

Nomenclature and Identifiers:

-

Systematic IUPAC Name: Methyl 4,6-dichloropyridine-2-carboxylate

-

Common Synonyms: 4,6-Dichloro-2-pyridinecarboxylic acid methyl ester, 4,6-Dichloropicolinic acid methyl ester[2]

-

Molecular Weight: 206.03 g/mol

Physicochemical Data Summary:

The following table summarizes key physicochemical properties for this compound. Experimental values for properties such as melting and boiling points are not consistently available in public literature and should be determined empirically.

| Property | Value / Information | Reference(s) |

| Molecular Weight | 206.03 g/mol | |

| Appearance | Typically a solid at room temperature. | |

| Storage Temperature | 2-8°C, Refrigerator | [2] |

| Purity (Typical) | ≥95-97% | [3] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | |

| Storage Class | 11 - Combustible Solids |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable method involves the esterification of the corresponding carboxylic acid. The following protocol is a representative example adapted from established procedures for similar compounds[5][6][7].

Expertise-Driven Rationale: The choice of thionyl chloride (SOCl₂) is deliberate; it serves as both a chlorinating agent and a dehydrating agent, reacting with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol to form the desired ester with high efficiency. The subsequent workup with a weak base like sodium bicarbonate is crucial to neutralize any remaining acid, preventing potential hydrolysis of the product and facilitating a clean extraction into an organic solvent.

Detailed Step-by-Step Protocol: Esterification of 4,6-Dichloropicolinic Acid

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,6-dichloropicolinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (MeOH) as the solvent, typically at a concentration of 0.1-0.5 M.

-

Reagent Addition: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product, this compound.

Synthesis Workflow Diagram:

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are paramount. The following sections detail the expected spectroscopic signatures for this compound based on established principles of chemical analysis[8][9][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for confirming the precise arrangement of atoms in the molecule. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm[8].

-

¹H NMR: The proton spectrum is expected to be simple, showing two distinct signals for the aromatic protons and one signal for the methyl ester protons.

-

The two aromatic protons on the pyridine ring are in different chemical environments and will appear as singlets (or very narrowly coupled doublets, meta-coupling).

-

The methyl protons of the ester group will appear as a sharp singlet.

-

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet (s) | 1H | Aromatic H (C5-H) |

| ~7.8 - 8.0 | Singlet (s) | 1H | Aromatic H (C3-H) |

| ~4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) |

-

¹³C NMR: The carbon spectrum will show all 7 unique carbon atoms.

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The four aromatic carbons will appear in the typical aromatic region (120-160 ppm), with those bonded to chlorine atoms showing distinct shifts.

-

The methoxy carbon will be the most upfield signal.

-

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | Carbonyl (C=O) |

| ~150 - 155 | Aromatic C (C2 or C6) |

| ~148 - 152 | Aromatic C (C4 or C6) |

| ~145 - 150 | Aromatic C (C2 or C4) |

| ~125 - 130 | Aromatic C (C3 or C5) |

| ~122 - 127 | Aromatic C (C3 or C5) |

| ~53 - 55 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by vibrations such as stretching and bending of covalent bonds.

| Predicted IR Absorption Data | ||

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1735 - 1715 | Strong | Ester Carbonyl (C=O) Stretch[11] |

| 1600 - 1550 | Medium-Strong | Aromatic C=N & C=C Ring Stretch |

| 1250 - 1200 | Strong | Ester C-O Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Trustworthiness through Isotopic Pattern: The presence of two chlorine atoms provides a self-validating system. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks. The M⁺ peak (with two ³⁵Cl atoms) will be the most abundant, followed by the M+2 peak (one ³⁵Cl, one ³⁷Cl) at about 65% of the M⁺ intensity, and the M+4 peak (two ³⁷Cl atoms) at about 10% of the M⁺ intensity. Observing this specific M:M+2:M+4 ratio is a definitive confirmation of a dichloro-substituted compound.

| Predicted Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI-MS) |

| m/z (Mass/Charge) | Assignment |

| ~206 | [M]⁺ (for ³⁵Cl, ³⁵Cl) |

| ~208 | [M+2]⁺ (for ³⁵Cl, ³⁷Cl) |

| ~210 | [M+4]⁺ (for ³⁷Cl, ³⁷Cl) |

| ~175, 177 | [M - OCH₃]⁺ cluster |

| ~147, 149 | [M - CO₂CH₃]⁺ cluster |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its chloro-substituents. These positions are activated towards nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr):

This is the most significant reaction pathway for this class of compounds. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles at the C4 and C6 positions. A wide range of nucleophiles can be employed, including:

-

O-Nucleophiles: Alkoxides, phenoxides (to form ethers).

-

N-Nucleophiles: Amines, anilines, hydrazines (to form amino-pyridines).

-

S-Nucleophiles: Thiolates (to form thioethers).

The relative reactivity of the C4 and C6 positions can sometimes be modulated by reaction conditions, but often mixtures of products can be obtained if the reaction is not selective.

Reactivity Diagram: SₙAr Reaction

Applications in Development:

Due to its versatile reactivity, this scaffold is integral to building more complex molecules. Isomers and related compounds are used in:

-

Pharmaceutical Research: As intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds[1].

-

Agrochemical Development: As a core component in the creation of novel herbicides and pesticides, where the pyridine ring is a common pharmacophore[1].

Safety, Handling, and Storage

Working with chlorinated organic compounds requires strict adherence to safety protocols. The following information is based on general principles for hazardous chemicals and data for structurally related compounds. Users must consult the specific, up-to-date Safety Data Sheet (SDS) for this compound before handling.

Hazard Identification (General):

-

Skin/Eye Irritation: Likely to be an irritant. May cause serious eye damage upon contact[12].

-

Inhalation: May be harmful if inhaled and can be corrosive to the respiratory tract[13].

-

Ingestion: Harmful if swallowed. Ingestion can cause severe damage to delicate tissues[13][14].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[12][13].

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[13]. Keep away from heat, sparks, and open flames[14].

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12][14]. Recommended storage is in a refrigerator at 2-8°C[2].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[13].

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its well-defined structure, characterized by two reactive chlorine atoms and a modifiable ester group, provides a robust platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its synthesis, analytical profile, and chemical reactivity, as detailed in this guide, is essential for its effective and safe utilization. By leveraging the principles and protocols outlined herein, researchers can confidently incorporate this versatile building block into their synthetic programs to accelerate innovation and discovery.

References

-

LookChem. Methyl 4-aMino-3,6-dichloropicolinate. [Link]

-

LabSolutions. This compound. [Link]

-

PubChem. Methyl 5,6-dichloropicolinate. [Link]

-

Pharmaffiliates. This compound. [Link]

-

G. R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics 2010, 29, 9, 2176–2179. [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

-

Pharmaffiliates. Methyl 4,6-dichloropyridine-3-carboxylate (BSC). [Link]

-

M. Katcka, T. Urbanski. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 1967, 15, 347-351. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

P. M. R. d. S. Oliveira, et al. Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data. Nat Commun 16, 1784 (2025). [Link]

-

PrepChem.com. Synthesis of 3,6-dichloropicolinic acid. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

IOSR Journal of Applied Chemistry. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

J. Larose, et al. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere. 2024 Jan;348:140349. [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyl 4,6-dichloropicolinate: Synthesis, Properties, and Applications in Pharmaceutical Research

This in-depth technical guide provides a comprehensive overview of Methyl 4,6-dichloropicolinate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and its significant role in the creation of targeted therapeutics. The information presented herein is grounded in established scientific literature and practical laboratory insights to ensure accuracy and applicability.

Compound Identification and Nomenclature

Precise identification of chemical entities is paramount in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section serves to consolidate these identifiers to prevent ambiguity.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | Methyl 4,6-dichloropyridine-2-carboxylate |

| Common Synonyms | 4,6-Dichloro-2-pyridinecarboxylic acid methyl ester[1], 4,6-Dichloropicolinic acid methyl ester, 2-Methoxycarbonyl-4,6-dichloropyridine |

| CAS Number | 98273-19-9[1] |

| Molecular Formula | C₇H₅Cl₂NO₂[1] |

| Molecular Weight | 206.03 g/mol |

| InChI Key | MXHPWLMQTZILLL-UHFFFAOYSA-N |

| SMILES String | COC(=O)c1cc(Cl)cc(Cl)n1 |

| PubChem CID | 18922464[1] |

| MDL Number | MFCD12965121[1] |

Physicochemical and Spectral Data

Understanding the physical and spectral properties of a compound is crucial for its handling, characterization, and use in synthetic procedures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 78-82 °C | |

| Storage Temperature | 2-8°C |

Predicted Spectroscopic Data

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. A sharp singlet for the methyl ester protons would appear further upfield.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the dichlorinated pyridine ring.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the chlorinated aromatic ring.

-

Mass Spectrometry: The mass spectrum of the constitutional isomer, Methyl 3,6-dichloropyridine-2-carboxylate, shows a molecular ion peak corresponding to its molecular weight, which would also be expected for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4,6-dichloropicolinic acid. The most common and efficient method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with methanol. This two-step process is favored due to its high yield and the mild conditions of the final esterification step.

Reaction Workflow

The overall synthetic workflow can be visualized as a two-step process:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the esterification of pyridine carboxylic acids.[2][3]

Step 1: Formation of 4,6-Dichloropicolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloropicolinic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, carefully remove the excess thionyl chloride under reduced pressure.

Step 2: Esterification with Methanol

-

Cool the crude 4,6-dichloropicolinoyl chloride in an ice bath.

-

Slowly add anhydrous methanol to the flask with stirring. The reaction is typically exothermic.

-

Allow the reaction to proceed at room temperature until the acid chloride is fully consumed.

-

The resulting product, this compound, can then be purified by recrystallization or column chromatography.

Applications in Drug Development

The utility of this compound in medicinal chemistry primarily stems from its role as a key building block for more complex molecules, most notably in the synthesis of the anticancer drug Sorafenib.

Role as a Sorafenib Intermediate

This compound is a crucial intermediate in some synthetic routes to Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4][5] The dichloropicolinate moiety serves as a scaffold onto which other functional groups are introduced to build the final drug molecule.

The general pathway involves the nucleophilic substitution of one of the chlorine atoms on the pyridine ring, followed by amidation of the methyl ester. The presence of two chlorine atoms at positions 4 and 6 offers regioselective reaction possibilities, which is a key consideration in multi-step organic synthesis.

Caption: Role of this compound in Sorafenib synthesis.

The Dichloropicolinate Scaffold in Medicinal Chemistry

The dichlorinated pyridine ring is a "privileged scaffold" in medicinal chemistry. The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms, can influence the binding affinity and pharmacokinetic properties of the final drug molecule. The presence of halogens can also enhance membrane permeability and metabolic stability.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and safety of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage is at 2-8°C.

-

Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined chemical properties and reactivity make it a crucial component in the synthesis of complex therapeutic agents like Sorafenib. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists working towards the discovery and development of new medicines.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

- Sosič, I., Mlinarič, M., & Gobec, S. (2012).

- Ramteke, P., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(4), 422-429.

-

ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

An In-depth Technical Guide to Methyl 4,6-dichloropyridine-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth analysis of Methyl 4,6-dichloropyridine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the creation of complex, biologically active molecules.

Core Introduction and Strategic Importance

Methyl 4,6-dichloropyridine-2-carboxylate (also known as Methyl 4,6-dichloropicolinate) is a polysubstituted pyridine derivative of significant interest in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a methyl ester and two chlorine atoms at positions that are electronically distinct. This arrangement allows for sequential and site-selective modifications, making it a versatile scaffold for building molecular complexity. The pyridine core itself is a "privileged scaffold," frequently found in FDA-approved drugs due to its ability to form key hydrogen bonds and engage in pi-stacking interactions with biological targets. This compound serves as a crucial starting material for various therapeutic agents, including kinase inhibitors and novel herbicides.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. These properties dictate purification strategies, reaction monitoring, and ultimate structural confirmation.

Physicochemical Properties

The key physical properties of Methyl 4,6-dichloropyridine-2-carboxylate are summarized below, providing essential information for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 98273-19-9 | [2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3] |

| Molecular Weight | 206.03 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 78-82 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | While extensive quantitative data is not publicly available, dichloropyridine derivatives generally exhibit solubility in polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). Solubility in non-polar solvents like hexanes is expected to be low. Experimental determination is recommended for specific applications. | [4] |

Spectroscopic Data: The Fingerprint of a Molecule

As of this writing, experimentally verified spectra for Methyl 4,6-dichloropyridine-2-carboxylate are not widely available in public repositories. However, based on its structure and data from analogous compounds, we can predict the key spectroscopic features researchers should expect. This predictive analysis is vital for reaction monitoring (e.g., by TLC or LC-MS) and for the preliminary identification of the product.

Expected Spectroscopic Characteristics:

-

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to be simple, showing two singlets in the aromatic region corresponding to the protons at the C-3 and C-5 positions of the pyridine ring. A third singlet, integrating to three protons, will be observed further upfield, corresponding to the methyl ester group.

-

Expected Chemical Shifts (CDCl₃, 400 MHz): δ ~7.5-7.8 ppm (s, 1H), δ ~7.3-7.5 ppm (s, 1H), δ ~4.0 ppm (s, 3H).

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Expected Chemical Shifts (CDCl₃, 100 MHz): δ ~164 ppm (C=O, ester), ~152-155 ppm (C-Cl), ~148-150 ppm (C-CO₂Me), ~122-125 ppm (aromatic CH), ~53 ppm (O-CH₃).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Expected Peaks (KBr, cm⁻¹): ~1720-1740 cm⁻¹ (strong, C=O stretch of the ester), ~1550-1580 cm⁻¹ (C=N and C=C stretching of the pyridine ring), ~1200-1300 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl stretch).

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak. A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with a ratio of approximately 9:6:1).

-

Expected m/z (ESI+): 206 [M+H]⁺, 228 [M+Na]⁺.

-

Synthesis of Methyl 4,6-dichloropyridine-2-carboxylate

The synthesis of this key intermediate is typically achieved through a two-step process starting from a suitable precursor, which involves the formation of a dihydroxypyridine ring followed by chlorination. This approach provides a reliable and scalable route.

Logical Workflow for Synthesis

The overall synthetic strategy is based on well-established heterocyclic chemistry principles. First, a substituted dihydroxypyridine is constructed, which is then converted to the dichloro-derivative using a strong chlorinating agent.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established methods for the synthesis of related dichloropyrimidines and dichloropyridines.[5][6] The rationale behind each step is provided to ensure both technical accuracy and a deep understanding of the process.

Part A: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Intermediate Analogue)

-

Objective: To construct the core heterocyclic ring system.

-

Causality: This step utilizes a cyclocondensation reaction, a robust method for forming pyrimidine rings. The use of sodium methoxide as a base is crucial for deprotonating the active methylene compound (dimethyl malonate), which then acts as a nucleophile.

-

Materials: Methanol, Sodium Methoxide, Dimethyl Malonate, Acetamidine Hydrochloride.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add methanol. Cool the flask in an ice bath.

-

Slowly add sodium methoxide portion-wise, ensuring the temperature remains low.

-

Once the sodium methoxide has dissolved, add dimethyl malonate dropwise, followed by the portion-wise addition of acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction to warm to room temperature (18-25 °C). Stir for 3-5 hours. The formation of a white precipitate indicates product formation.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the methanol under reduced pressure. Add water to dissolve the residue.

-

Cool the aqueous solution in an ice bath and acidify to pH 1-2 with 4M HCl. A white solid will precipitate.

-

Stir the slurry at 0 °C for 3-5 hours to ensure complete crystallization.

-

Collect the solid by vacuum filtration, wash with cold water and cold methanol, and dry under vacuum to yield the dihydroxy intermediate.

-

Part B: Synthesis of Methyl 4,6-dichloropyridine-2-carboxylate

-

Objective: To convert the dihydroxy intermediate to the target dichlorinated ester.

-

Causality: Phosphoryl chloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the more stable keto-enol tautomers of the dihydroxypyridine into the corresponding dichloropyridine. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups for nucleophilic substitution by chloride ions. An esterification step is also implicitly included if the carboxylic acid is the starting material.

-

Materials: 4,6-Dihydroxypyridine-2-carboxylic acid (or its methyl ester), Phosphoryl Chloride (POCl₃), N,N-diethylaniline (optional, as a base/catalyst).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine the 4,6-dihydroxypyridine-2-carboxylic acid derivative and N,N-diethylaniline (if used).

-

Carefully and slowly add an excess of phosphoryl chloride (POCl₃) at 0 °C. The reaction is highly exothermic.

-

Once the addition is complete, slowly heat the mixture to reflux and maintain for 6-8 hours. The reaction should become a clear solution.

-

Monitor the reaction by quenching a small aliquot with water and analyzing by LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and must be done in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford pure Methyl 4,6-dichloropyridine-2-carboxylate.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 4,6-dichloropyridine-2-carboxylate stems from the differential reactivity of its chloro-substituents, which are activated towards nucleophilic aromatic substitution (SₙAr).

Principles of Reactivity: A Mechanistic Perspective

The pyridine nitrogen is electron-withdrawing, which reduces the electron density of the ring system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen).

-

Activation: The chlorine atoms at C4 and C6 are on activated positions. A nucleophile can attack these carbons, and the resulting negative charge can be delocalized onto the electronegative nitrogen atom in the Meisenheimer intermediate, which stabilizes this high-energy species and facilitates the reaction.

-

Regioselectivity: While both the C4 and C6 positions are activated, they are not identical. The C6 position is adjacent to the nitrogen, while the C4 is para. The ester group at C2 further influences the electronics. In many cases, the C4 position is more reactive towards SₙAr due to slightly better stabilization of the intermediate. However, the C6 position can also be targeted, and selectivity can sometimes be controlled by steric factors of the incoming nucleophile or by using catalytic methods like palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which may favor the C6 position.

Caption: Generalized SNAr reaction pathway. (Note: Image placeholders would be replaced with actual chemical structures in a final document)

Key Synthetic Transformations

Protocol 1: Selective Monosubstitution with an Amine Nucleophile

-

Objective: To demonstrate the site-selective replacement of one chlorine atom, a common first step in building kinase inhibitors.

-

Causality: By using stoichiometric control of the amine nucleophile and mild reaction conditions, monosubstitution can be favored. The reaction typically occurs at the more reactive C4 position.

-

Materials: Methyl 4,6-dichloropyridine-2-carboxylate, a primary or secondary amine (e.g., piperazine), a non-nucleophilic base (e.g., DIPEA or K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve Methyl 4,6-dichloropyridine-2-carboxylate (1.0 eq.) in DMF in a round-bottom flask.

-

Add the amine (1.0-1.2 eq.) and the base (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by LC-MS. Look for the disappearance of starting material and the appearance of a new peak with a mass corresponding to the product (M - Cl + Amine).

-

Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography to isolate the monosubstituted product.

-

Protocol 2: Saponification (Hydrolysis) of the Methyl Ester

-

Objective: To convert the methyl ester to a carboxylic acid, enabling further functionalization via amide coupling.

-

Causality: Base-mediated hydrolysis (saponification) is a standard and high-yielding method for cleaving esters. The resulting carboxylate can be protonated in an acidic workup to yield the carboxylic acid.

-

Materials: Methyl 4,6-dichloropyridine-2-carboxylate, Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), a solvent mixture (e.g., THF/Water or Ethanol/Water).

-

Procedure:

-

Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 ratio).

-

Add an aqueous solution of LiOH (1.5-2.0 eq.).

-

Stir the reaction at room temperature or gently heat to 50-60 °C for 1-3 hours.[7]

-

Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

-

Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate.

-

Collect the solid by filtration or extract with ethyl acetate, then dry and concentrate to yield the desired carboxylic acid.[7]

-

Safety, Handling, and Disposal

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols to minimize risk to researchers and the environment.

-

Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store Methyl 4,6-dichloropyridine-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3][8] Keep it away from strong oxidizing agents and incompatible materials.

-

Spill Management: In case of a spill, evacuate the area. For a small spill, absorb the solid with an inert material like vermiculite or sand. Collect the material into a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.[8]

-

Disposal: Waste containing this compound is considered hazardous. It must be disposed of according to local, state, and federal regulations. Never dispose of it down the drain. Collect all waste in a properly labeled, sealed container for pickup by a certified hazardous waste disposal service.[9][10]

Conclusion and Future Outlook

Methyl 4,6-dichloropyridine-2-carboxylate is more than just a chemical intermediate; it is a versatile tool for the rational design of complex molecules. Its predictable yet tunable reactivity allows chemists to strategically build libraries of compounds for screening in drug discovery and agrochemical research. The principles of nucleophilic aromatic substitution that govern its chemistry are fundamental to modern organic synthesis. As the demand for novel, highly specific therapeutic agents continues to grow, the importance of foundational building blocks like this dichloropicolinate ester will only increase, enabling the next generation of scientific innovation.

References

- BenchChem. (2025). solubility of 3,5-Dichloropyridine in organic solvents.

- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561.

- ChemicalBook. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.

- National Center for Biotechnology Information. (n.d.).

- LookChem. (n.d.). Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate.

- ChemicalBook. (n.d.). Methyl 4-chloropicolinate synthesis.

- Sigma-Aldrich. (n.d.). Methyl 4,6-dichloropyridine-2-carboxylate 97%.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- Sigma-Aldrich. (n.d.). Methyl 4,6-dichloropyridine-2-carboxylate 97% 98273-19-9.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- BenchChem. (n.d.). Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis.

- Bridge Organics. (n.d.).

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.

- BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.

Sources

- 1. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

- 2. Methyl 4,6-dichloropyridine-2-carboxylate 97 98273-19-9 [sigmaaldrich.com]

- 3. Methyl 4,6-dichloropyridine-2-carboxylate 97 98273-19-9 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4,6-dichloropicolinate

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 4,6-dichloropicolinate (CAS No: 98273-19-9), a substituted pyridine derivative, represents a molecule of significant interest due to its potential role as a versatile building block in the synthesis of complex organic structures.[1][2][3] Its utility in drug development and agrochemical research hinges on the unambiguous confirmation of its molecular structure and purity. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound.

Given the scarcity of published, peer-reviewed spectra for this compound, this document adopts a predictive and pedagogical approach. By leveraging foundational spectroscopic principles and drawing parallels with structurally analogous compounds, we will construct a detailed forecast of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. This guide is designed not merely as a list of predicted data points, but as a self-validating system of analysis, explaining the causality behind the expected spectral features. Our objective is to equip the practicing scientist with the rationale needed to confidently identify and characterize this compound in a laboratory setting.

Molecular Structure and Foundational Properties

This compound is a halogenated aromatic ester. Understanding its core structure is the first step in predicting its spectroscopic behavior.

Molecular Formula: C₇H₅Cl₂NO₂[1][2][4]

Molecular Weight: 206.03 g/mol [1][2][4]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, grounded in the analysis of substituent effects on the pyridine ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be simple yet highly informative. The molecule contains two aromatic protons and a methyl group from the ester functionality, leading to three distinct signals.

-

Structural Analysis: The pyridine ring has two protons at the C3 and C5 positions. These protons are in different chemical environments due to the asymmetrical substitution pattern. The methyl group of the ester provides a third, distinct proton environment.

-

Chemical Shift Prediction:

-

Aromatic Protons (H3, H5): In a pyridine ring, protons are typically deshielded and appear downfield. The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 will further deshield the adjacent protons. The ester group at C2 is also electron-withdrawing. Consequently, we predict the two singlets for the aromatic protons to appear in the range of δ 7.5 - 8.5 ppm . H5 is likely to be slightly upfield of H3 due to being meta to the ester group, while H3 is ortho.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are attached to an oxygen atom, which places them in a moderately deshielded environment. Their chemical shift is expected to be in the typical range for methyl esters, around δ 3.9 - 4.1 ppm .

-

-

Splitting Patterns (Multiplicity): The two aromatic protons, H3 and H5, are separated by a chlorine atom and a nitrogen atom, respectively. This spatial separation and lack of adjacent protons means they will not couple with each other. Therefore, both aromatic signals are expected to appear as singlets (s) . The methyl protons will also appear as a singlet (s) as there are no adjacent protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.0 - 8.5 | Singlet (s) | 1H | H-3 |

| 2 | 7.5 - 8.0 | Singlet (s) | 1H | H-5 |

| 3 | 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule. The chemical shifts are predicted based on established values for substituted pyridines and methyl esters.[5][6]

-

Structural Analysis: The molecule has seven carbon atoms: five in the pyridine ring, one carbonyl carbon, and one methyl carbon. Due to the substitution pattern, all five ring carbons are chemically non-equivalent.

-

Chemical Shift Prediction:

-

Carbonyl Carbon (C=O): The carbonyl carbon of an ester is highly deshielded and will appear significantly downfield, predicted in the range of δ 163 - 166 ppm .

-

Aromatic Carbons (Pyridine Ring):

-

C2, C4, C6 (Carbons bearing substituents): These carbons are directly attached to electronegative atoms (N, Cl, or the ester group) and will be the most downfield of the ring carbons. C2, attached to both nitrogen and the ester, and C4/C6, attached to nitrogen and chlorine, are expected between δ 145 - 155 ppm .

-

C3, C5 (Carbons bearing hydrogens): These carbons will be further upfield. Their shifts will be influenced by the adjacent electronegative substituents. We predict them to fall in the range of δ 120 - 130 ppm .

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester is the most shielded carbon and will appear furthest upfield, typically around δ 52 - 55 ppm .

-

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 163 - 166 | C=O (ester) |

| 2 | 150 - 155 | C4, C6 |

| 3 | 145 - 150 | C2 |

| 4 | 125 - 130 | C5 |

| 5 | 120 - 125 | C3 |

| 6 | 52 - 55 | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

NMR Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering corroborative evidence for its structure. Electron Ionization (EI) is a common technique for this analysis.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight is 206.03 g/mol . A key feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

The M⁺ peak (containing two ³⁵Cl atoms) will be observed at m/z 206 .

-

The [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) will be observed at m/z 208 . Its intensity will be approximately 65% of the M⁺ peak.

-

The [M+4]⁺ peak (two ³⁷Cl atoms) will be observed at m/z 210 . Its intensity will be approximately 10% of the M⁺ peak. This characteristic 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms.

-

-

Key Fragmentation Pathways:

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy group. This would result in an acylium ion.

-

[M - 31]⁺: C₆H₂Cl₂NO⁺ at m/z 175 (and its corresponding isotopic peaks at m/z 177 and 179). This is expected to be a prominent peak.

-

-

Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the entire ester group.

-

[M - 59]⁺: C₅H₂Cl₂N⁺ at m/z 147 (and isotopic peaks at m/z 149 and 151).

-

-

Loss of a Chlorine Atom (•Cl):

-

[M - 35]⁺: C₇H₅ClNO₂⁺ at m/z 171 (with a [M-35+2]⁺ peak at m/z 173).

-

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to its ester and chlorinated aromatic functionalities.[7][8][9]

-

C=O Stretch (Ester): This will be one of the most intense and sharpest bands in the spectrum. For an aromatic ester, it is expected in the region of 1720-1740 cm⁻¹ .

-

C-O Stretch (Ester): Esters show two C-O stretching vibrations. The asymmetric C-C(=O)-O stretch is typically found around 1250-1300 cm⁻¹ , and the symmetric O-C-C stretch is found near 1100-1150 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the fingerprint region, typically between 1400-1600 cm⁻¹ .

-

Aromatic C-H Stretch: While there are C-H bonds on the ring, these stretches (typically >3000 cm⁻¹) may be weak.

-

Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹, likely in the 2950-2990 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations for aryl chlorides typically appear as strong bands in the 1000-1100 cm⁻¹ region, though they can sometimes be lower.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2990 | Medium | C-H Stretch (Aliphatic, -CH₃) |

| 1720-1740 | Strong, Sharp | C=O Stretch (Ester) |

| 1400-1600 | Medium-Strong | C=C and C=N Stretches (Aromatic Ring) |

| 1250-1300 | Strong | C-O Stretch (Asymmetric, Ester) |

| 1000-1150 | Strong | C-O Stretch (Symmetric, Ester) & C-Cl Stretches |

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound.

IR Spectroscopy Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Conclusion: A Framework for Confident Characterization

This technical guide has provided a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating the principles of NMR, MS, and IR spectroscopy with data from analogous structures, we have constructed a reliable spectral profile for this important synthetic intermediate. The tabulated data, fragmentation diagrams, and detailed protocols offer a robust system for any researcher undertaking the synthesis or application of this compound. The true value of this guide lies not only in the predicted data but in the underlying logic, empowering scientists to move from observation to confident structural confirmation.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

mzCloud. Methyl picolinate. [Link]

-

PubChem. Methyl 6-chloropicolinate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 2-Carbomethoxypyridine. [Link]

-

PubChem. 4,6-Dichloropyrimidine. [Link]

-

PubChem. Methyl 3-bromo-6-chloropicolinate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST WebBook. 2-Pyridinecarboxylic acid, methyl ester. [Link]

Sources

- 1. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR spectrum [chemicalbook.com]

- 3. 5-Methyl-picolinate | C7H6NO2- | CID 20095419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mzCloud – Methyl picolinate [mzcloud.org]

- 5. Methyl picolinate | CAS#:2459-07-6 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4,6-dichloropicolinate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Methyl 4,6-dichloropicolinate (IUPAC Name: Methyl 4,6-dichloropyridine-2-carboxylate), a key intermediate in the synthesis of various chemical entities. In the absence of publicly available, fully assigned experimental spectra, this document leverages high-fidelity predicted spectral data, grounded in fundamental NMR principles, to provide a robust framework for researchers. We will delve into the rationale behind chemical shifts and multiplicities, present a comprehensive experimental protocol for spectral acquisition, and demonstrate how NMR data serves as a self-validating system for structural confirmation.

Introduction: The Significance of this compound

This compound (C₇H₅Cl₂NO₂) is a substituted pyridine derivative. Such halogenated heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. The precise arrangement of chloro- and methyl ester substituents on the pyridine ring dictates the molecule's reactivity and potential applications, making unambiguous structural confirmation paramount. While techniques like mass spectrometry can confirm molecular weight and elemental composition, only NMR spectroscopy can definitively establish the isomeric purity and covalent structure of the molecule. This guide serves as a practical reference for scientists engaged in the synthesis, quality control, or further derivatization of this compound.

Molecular Structure and Predicted NMR Spectra

The first step in any NMR analysis is to examine the molecule's structure for symmetry and to predict the number of unique signals.

Caption: Molecular structure of this compound.

The structure of this compound lacks any plane of symmetry. Consequently, we anticipate:

-

¹H NMR: Three distinct signals: two for the aromatic protons (H3, H5) and one for the methyl ester protons (H10).

-

¹³C NMR: Seven distinct signals: five for the pyridine ring carbons (C2-C6), one for the carbonyl carbon (C7), and one for the methyl carbon (C10).

The spectral data presented below is predicted using the online NMR prediction engine NMRDB.org, which utilizes a database of experimentally verified spectra to generate its predictions.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a clear picture of the proton environments, shaped by the electronegativity of adjacent atoms and the aromatic nature of the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | 7.63 | Singlet (s) | 1H | N/A |

| H3 | 7.42 | Singlet (s) | 1H | N/A |

| H10 (-OCH₃) | 3.98 | Singlet (s) | 3H | N/A |

Analysis of Predicted ¹H Spectrum:

-

Aromatic Protons (H3, H5): The protons on the pyridine ring are significantly deshielded and appear far downfield, which is characteristic of aromatic systems. The electron-withdrawing nature of the two chlorine atoms and the nitrogen heteroatom reduces electron density around these protons.[3] H5 is predicted to be slightly further downfield than H3, likely due to the cumulative effect of being meta to the ester group and ortho to a chlorine atom.

-

Multiplicity: H3 and H5 are predicted as singlets. In this specific isomer, they are separated by three bonds from each other but are isolated from any vicinal or geminal protons, resulting in no observable splitting.

-

Methyl Protons (H10): The singlet at ~3.98 ppm is characteristic of methyl ester protons. The electronegative oxygen atom deshields these protons, shifting them downfield from a typical alkane methyl group.[4] Its integration value of 3H confirms it corresponds to the methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. The predicted chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 163.6 |

| C6 | 152.8 |

| C2 | 150.7 |

| C4 | 143.0 |

| C5 | 126.3 |

| C3 | 121.8 |

| C10 (-OCH₃) | 53.2 |

Analysis of Predicted ¹³C Spectrum:

-

Carbonyl Carbon (C7): As expected, the ester carbonyl carbon is the most deshielded, appearing at 163.6 ppm, a typical range for this functional group.[5][6]

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): These carbons resonate in the aromatic region (~120-155 ppm).

-

The carbons directly bonded to the electronegative chlorine atoms (C4 and C6) and the nitrogen atom (C2 and C6) are shifted significantly downfield.

-

The carbons bearing protons (C3 and C5) appear at relatively higher fields within the aromatic region.

-

-

Methyl Carbon (C10): The methyl carbon of the ester group is the most shielded carbon, resonating at 53.2 ppm. This is a characteristic chemical shift for a carbon singly bonded to an oxygen atom.[5]

Experimental Protocol for NMR Spectral Acquisition

To experimentally validate the predicted data, a rigorous and well-documented protocol is essential. This procedure is designed to be a self-validating system, ensuring data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale for Solvent Choice: Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic compounds and has a simple, well-defined residual solvent peak (δн ≈ 7.26 ppm; δc ≈ 77.16 ppm) that can be used for calibration.[7]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, defined as 0.00 ppm. Its inclusion provides an absolute reference point, independent of the spectrometer or solvent.[3]

-

-

¹H NMR Acquisition Parameters:

-

Number of Scans (e.g., 16): For a sample of this concentration, a small number of scans is typically sufficient to achieve a good signal-to-noise ratio for proton signals.

-

Relaxation Delay (e.g., 1 second): A short delay is usually adequate for ¹H nuclei, which relax relatively quickly, allowing for rapid data acquisition.

-

-

¹³C NMR Acquisition Parameters:

-

Proton Decoupling: The spectrum should be acquired with broadband proton decoupling. This collapses all ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Number of Scans (e.g., 1024): A much larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.

-

Relaxation Delay (e.g., 2 seconds): A longer relaxation delay is used to ensure that all carbon nuclei, especially quaternary carbons like the carbonyl (C7) and the chlorine-substituted carbons (C4, C6) which relax more slowly, are fully relaxed before the next pulse. This ensures more accurate quantitative information, although routine ¹³C spectra are typically considered non-quantitative.

-

Conclusion: A Self-Validating Structural Analysis

The convergence of the predicted ¹H and ¹³C NMR data provides a powerful, self-validating confirmation of the structure of this compound.

-

The ¹H spectrum confirms the presence of three distinct proton environments: two aromatic and one methyl ester, with the correct 1:1:3 integration ratio.

-

The ¹³C spectrum confirms the presence of seven unique carbon environments, including the characteristic downfield shifts for a carbonyl carbon and carbons attached to electronegative atoms (Cl, N, O).

When experimental data is acquired following the protocol outlined, it should closely match the predicted values presented in Tables 1 and 2. Any significant deviation would warrant further investigation into the sample's purity or could suggest an incorrect isomeric structure. This guide thus provides a comprehensive benchmark for researchers working with this compound, enabling confident structural verification and quality assessment.

References

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Patiny, L. & Banfi, D. : Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. Available at: [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 2011. Available at: [Link]

-

Steinbeck, C., Krause, S., & Kuhn, S. NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 2003, 43(6), 1733-1739. Available at: [Link]

-

Wishart DS, et al. PROSPRE - 1H NMR Predictor. Metabolites. 2024 May 19;14(5):290. Available at: [Link]

-

Mestrelab. Download NMR Predict. Available at: [Link]

-

Chemaxon. Marvin - Chemical Drawing Software. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

University of Notre Dame. NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Chemistry LibreTexts. 13.2: The Chemical Shift. Available at: [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. Available at: [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. Available at: [Link]

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S.13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Indian Journal of Pharmaceutical Sciences, 2019.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. spectrabase.com [spectrabase.com]